N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, dimethoxy groups, and a glycinamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Glycinamide: The final step involves coupling the quinazolinone derivative with glycinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)butanamide
- N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)propionamide
Uniqueness
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific structural features, such as the presence of the glycinamide moiety and the dimethoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-5-3-4-6-21-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QQKKNYKGNJCUNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3)OC |
Origin of Product |
United States |
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